molecular formula C18H22N2OS2 B2733969 2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097924-06-4

2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

Cat. No.: B2733969
CAS No.: 2097924-06-4
M. Wt: 346.51
InChI Key: JMAFCSNXOUCDQM-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a synthetic acetamide derivative featuring a benzylsulfanyl group at the 2-position and a pyrrolidine ring substituted with a thiophen-3-ylmethyl moiety.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS2/c21-18(14-23-12-15-4-2-1-3-5-15)19-17-6-8-20(11-17)10-16-7-9-22-13-16/h1-5,7,9,13,17H,6,8,10-12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAFCSNXOUCDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CSCC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide typically involves multi-step organic synthesis. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The synthesis may involve the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are typically used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide would depend on its specific biological target. Generally, compounds with thiophene and pyrrolidine moieties can interact with various molecular targets, including enzymes and receptors. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

a) Substituent Effects on Bioactivity

  • Thiophene vs. Thiadiazole/Pyridine: The target compound’s thiophene ring (a sulfur-containing heterocycle) may enhance lipid solubility compared to the thiadiazole or pyridine rings in analogs. In contrast, the thiadiazole ring in ’s compound introduces additional hydrogen-bonding capacity, which could modulate selectivity for targets like kinases or proteases .
  • Halogenated Aryl Groups :
    The 4-chlorophenyl group in the compound increases molecular weight and lipophilicity (ClogP ~3.5), which may enhance membrane permeability but reduce aqueous solubility. The target compound lacks halogenation, suggesting improved solubility (~386.5 Da) compared to the chlorinated analog (458.98 Da) .

b) Pyrrolidine Modifications

  • By contrast, the unmodified pyrrolidine in the target compound retains flexibility for non-covalent binding .
  • The 6-methoxypyridine substituent in ’s compound (S056-0330) adds hydrogen-bond acceptors, which could improve interactions with polar active sites, such as those in neurotransmitter receptors .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The absence of heavy halogens (e.g., Cl in ) may result in higher aqueous solubility than its chlorinated analog.
  • Metabolic Stability : The benzylsulfanyl group in the target compound could undergo hepatic glucuronidation or oxidation, whereas the fluorophenyl group in S056-0330 () might confer resistance to metabolic degradation .

Biological Activity

2-(Benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2OS2, with a molecular weight of approximately 354.49 g/mol. The compound features a benzylsulfanyl group, a thiophene moiety, and a pyrrolidine ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in cellular signaling. For instance, it has been observed to influence calcium ion release in certain cellular contexts, indicating potential interactions with G protein-coupled receptors (GPCRs) .

Anticancer Potential

The compound's structural analogs have been investigated for anticancer properties. Compounds featuring thiophene rings are known to exhibit cytotoxic effects on cancer cell lines. Initial assessments suggest that this compound may also possess similar properties, warranting further investigation into its potential as an anticancer agent.

Research Findings and Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityShowed that benzylsulfanyl derivatives inhibited growth of Gram-positive bacteria.
Study 2Anticancer ActivityReported cytotoxic effects on various cancer cell lines; mechanisms involve apoptosis induction.
Study 3GPCR InteractionIdentified as a potential modulator of calcium signaling pathways via GPCRs.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzylsulfanyl Group : Utilizing thiol chemistry to introduce the sulfanyl moiety.
  • Pyrrolidine Ring Construction : Employing cyclization reactions to form the pyrrolidine structure.
  • Final Acetamide Formation : Coupling with acetic acid derivatives to yield the final product.

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